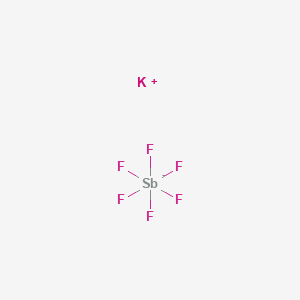

Potassium hexafluoroantimonate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

potassium;hexafluoroantimony(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.K.Sb/h6*1H;;/q;;;;;;+1;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKKGPUEJBHVHZ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Sb-](F)(F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6KSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586923 | |

| Record name | Potassium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.849 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16893-92-8 | |

| Record name | Potassium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hexafluoroantimonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to Potassium Hexafluoroantimonate (KSbF₆)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium hexafluoroantimonate (KSbF₆) is an inorganic salt with significant applications in synthetic chemistry and materials science. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its reactivity and thermal stability. All quantitative data is presented in structured tables for clarity and comparative analysis. Diagrams generated using Graphviz are included to illustrate key processes and relationships, adhering to specified formatting for optimal readability.

Physical Properties

This compound is a white to off-white crystalline powder.[1][2] Key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | KSbF₆ | [2] |

| Molar Mass | 274.85 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 846 °C | [2] |

| Boiling Point | 1505 °C | [3] |

| Solubility | Soluble in water | [4] |

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions but exhibits notable reactivity with certain substances. It is known to react violently with strong acids and strong reducing agents.[3] The hexafluoroantimonate anion (SbF₆⁻) is a weakly coordinating anion, which makes KSbF₆ a useful salt in various chemical reactions where a non-interfering anion is required.[5]

Hydrolysis

The hexafluoroantimonate ion can undergo hydrolysis in aqueous solutions. The rate of hydrolysis for hexafluoroantimonate is measurably rapid compared to hexafluorophosphate (B91526) and hexafluoroarsenate.[1][6] This reaction is initiated by the protonation of a fluorine atom, followed by the elimination of hydrogen fluoride (B91410) and subsequent reaction with water.

Reactivity with Acids and Bases

As a salt of a strong acid (fluoroantimonic acid) and a strong base (potassium hydroxide), KSbF₆ is relatively neutral in solution. However, it can react with strong acids, which can lead to the formation of the superacid fluoroantimonic acid in the presence of excess hydrogen fluoride.[3]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method may depend on the available starting materials and desired purity.

Synthesis from Potassium Pyroantimonate (B1233504) and Hydrogen Fluoride

One common laboratory-scale synthesis involves the reaction of potassium pyroantimonate (K₂H₂Sb₂O₇) with hydrogen fluoride (HF).[3]

Experimental Protocol:

-

Materials: Potassium pyroantimonate (K₂H₂Sb₂O₇), anhydrous hydrogen fluoride (HF).

-

Procedure:

-

In a fume hood, carefully add potassium pyroantimonate to a solution of anhydrous hydrogen fluoride. The reaction is exothermic and should be controlled by cooling.

-

Stir the mixture until the reaction is complete, indicated by the dissolution of the solid.

-

Slowly evaporate the excess hydrogen fluoride to crystallize the this compound.

-

Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

-

Synthesis from Antimony(III) Oxide, Potassium Hydroxide (B78521), and Hydrogen Peroxide

This method involves the oxidation of antimony(III) to antimony(V) followed by fluorination.[3]

Experimental Protocol:

-

Materials: Antimony(III) oxide (Sb₂O₃), potassium hydroxide (KOH), 30% hydrogen peroxide (H₂O₂), 48% hydrofluoric acid (HF).

-

Procedure:

-

Prepare a solution of potassium hydroxide and add antimony(III) oxide.

-

Slowly add 30% hydrogen peroxide to the mixture to oxidize the antimony.

-

Carefully add 48% hydrofluoric acid to the resulting solution to precipitate this compound.

-

Filter the precipitate, wash with cold water, and dry.

-

Synthesis from Antimony Pentafluoride and Potassium Hexafluoromanganate

A less common method involves a fluoride exchange reaction.[3]

Reaction: SbF₅ + K₂MnF₆ → KSbF₆ + KMnF₅

Experimental Protocol:

-

Materials: Antimony pentafluoride (SbF₅), potassium hexafluoromanganate(IV) (K₂MnF₆).

-

Procedure:

-

This reaction is typically carried out in a non-aqueous solvent, such as anhydrous hydrogen fluoride.

-

Combine the reactants and stir until the reaction is complete.

-

Isolate the product by filtration and dry appropriately.

-

Caption: Synthetic routes to this compound.

Characterization Techniques

X-Ray Diffraction (XRD)

X-ray diffraction is a primary technique for confirming the crystalline structure of KSbF₆. The diffraction pattern provides information about the lattice parameters and phase purity.

Experimental Protocol:

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.

-

Sample Preparation: A finely ground powder of KSbF₆ is mounted on a sample holder.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 10-80° with a step size of 0.02°.

-

Data Analysis: The obtained diffraction peaks are indexed to determine the crystal system and lattice parameters. The data is compared with standard diffraction patterns from databases like the JCPDS-ICDD.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the SbF₆⁻ anion, confirming the compound's identity and providing insights into its molecular structure. For an octahedral molecule like SbF₆⁻, specific vibrational modes are active in either IR or Raman spectra, or are inactive in both.[13]

Experimental Protocol:

-

FT-IR Spectroscopy:

-

Instrument: A Fourier-transform infrared spectrometer.

-

Sample Preparation: The sample is typically prepared as a KBr pellet.

-

Data Collection: The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

-

FT-Raman Spectroscopy:

-

Instrument: A Fourier-transform Raman spectrometer with a Nd:YAG laser source (1064 nm).

-

Sample Preparation: The powder sample is placed directly in the sample holder.

-

Data Collection: The spectrum is recorded over a suitable Raman shift range.

-

Expected Vibrational Modes for SbF₆⁻ (Oₕ symmetry):

| Mode | Symmetry | Activity | Approximate Wavenumber (cm⁻¹) |

| ν₁ | A₁g | Raman | ~660 |

| ν₂ | E₉ | Raman | ~570 |

| ν₃ | F₁ᵤ | IR | ~650 |

| ν₄ | F₁ᵤ | IR | ~350 |

| ν₅ | F₂₉ | Raman | ~280 |

| ν₆ | F₂ᵤ | Inactive | - |

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of KSbF₆.

Experimental Protocol:

-

Instrument: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements.[14]

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Data Collection: The sample is heated from room temperature to a temperature above its decomposition point (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[15]

Expected Thermal Events:

-

TGA: A weight loss corresponding to the decomposition of KSbF₆ into volatile products (e.g., SbF₅, F₂) and a solid residue.

-

DSC: An endothermic peak corresponding to the melting point and potentially other peaks related to phase transitions or decomposition.

Caption: Workflow for the characterization of KSbF₆.

Applications

This compound finds use in several specialized areas of chemistry and materials science:

-

Pharmaceutical Intermediate: It is used in the synthesis of various pharmaceutical compounds.[3]

-

Synthesis of Organofluorine Compounds: It serves as a fluorinating agent in organic synthesis.[2]

-

Catalysis: Its weakly coordinating anion is beneficial in catalytic applications.[2]

-

Materials Science: It is used in the production of specialty materials, including advanced polymers and coatings, where it can enhance chemical resistance and thermal stability.[2]

-

Electrochemistry: It can be used as an electrolyte in non-aqueous battery systems.

Safety and Handling

This compound is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Use a NIOSH-approved respirator when handling the powder.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of exposure:

-

Skin: Wash with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth and seek immediate medical attention.

-

Inhalation: Move to fresh air and seek medical attention.

-

Conclusion

This compound is a versatile inorganic compound with well-defined physical and chemical properties. Its synthesis can be achieved through several routes, and its structure and purity can be confirmed using standard analytical techniques. Its applications in various fields, particularly in synthetic chemistry and materials science, make it a compound of interest for researchers and industry professionals. Proper safety precautions are essential when handling this material due to its toxicity. This guide provides a foundational understanding of KSbF₆ to support its safe and effective use in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 16893-92-8 [m.chemicalbook.com]

- 5. Fluoroantimonate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 8. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

- 12. sie.scholasticahq.com [sie.scholasticahq.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. linseis.com [linseis.com]

- 15. mdpi.com [mdpi.com]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Potassium Hexafluoroantimonate (CAS 16893-92-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Potassium hexafluoroantimonate (KSbF₆), a versatile inorganic compound with significant applications in catalysis, materials science, and organic synthesis. This document consolidates key information on its physicochemical properties, synthesis methodologies, and notable applications, with a focus on experimental protocols and safety considerations.

Core Properties and Data

This compound is a white to off-white crystalline powder. It is recognized for its role as a source of the non-coordinating hexafluoroantimonate anion (SbF₆⁻), which imparts unique reactivity and stability to various chemical systems.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| CAS Number | 16893-92-8 | |

| Molecular Formula | KSbF₆ | |

| Molecular Weight | 274.85 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 846 °C | |

| Boiling Point | 1505 °C | |

| Solubility | Soluble in water. | |

| Storage Temperature | Room Temperature, in an inert atmosphere. |

Safety and Handling

This compound is classified as harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn when handling the compound. Work should be conducted in a well-ventilated area or under a fume hood.

GHS Hazard Statements: H302+H332 (Harmful if swallowed or if inhaled), H411 (Toxic to aquatic life with long lasting effects).

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P273 (Avoid release to the environment), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P304+P340+P312 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell), P39

Solubility of potassium hexafluoroantimonate in organic solvents

An In-depth Technical Guide to the Solubility of Potassium Hexafluoroantimonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides an overview of the known qualitative solubility of this compound and, more importantly, furnishes detailed experimental protocols for researchers to quantitatively determine its solubility in organic solvents of interest. Understanding and quantifying the solubility of KSbF₆ is a critical step in optimizing reaction conditions, developing new synthetic methodologies, and formulating electrolyte solutions.

Qualitative Solubility Overview

General observations suggest that this compound is soluble in a variety of organic solvents, a property enhanced by its fluorine content. Its application in photoinitiated polymerizations and as an electrolyte in non-aqueous systems implies at least moderate solubility in relevant organic media. However, specific solubility values are highly dependent on the nature of the solvent, including its polarity, dielectric constant, and ability to solvate ions.

Data Presentation

Given the absence of a comprehensive public dataset for the solubility of this compound in various organic solvents, the following table is provided as a template for researchers to populate with their own experimentally determined data. This structured format will allow for easy comparison of solubility across different solvents and temperatures.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Acetonitrile | |||||

| Propylene Carbonate | |||||

| Dimethylformamide (DMF) | |||||

| Sulfolane | |||||

| Nitromethane | |||||

| Dichloromethane | |||||

| Tetrahydrofuran (THF) | |||||

| (Add other solvents as needed) |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound in organic solvents.

Isothermal Gravimetric Method

This is a classical and reliable method for determining solubility. It involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute by evaporating the solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The use of a thermostatted shaker bath is recommended.

-

Phase Separation: Allow the undissolved solid to settle. A centrifugation step can be employed to facilitate the separation of the solid from the saturated solution.

-

Sample Extraction: Carefully extract a known mass of the clear, saturated supernatant using a pre-weighed, heated syringe to prevent precipitation upon cooling.

-

Solvent Evaporation: Transfer the extracted sample to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the salt.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dry this compound residue.

-

Calculation: The solubility can be calculated as follows:

-

Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) x 100

-

Analytical Spectroscopic Method (Inductively Coupled Plasma - Atomic Emission Spectroscopy, ICP-AES)

This method is highly sensitive and accurate for determining the concentration of the antimony or potassium ions in the saturated solution.

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the organic solvent of choice as described in the isothermal gravimetric method (Steps 1-3).

-

Sample Dilution: Carefully extract a known volume of the clear, saturated supernatant. Dilute this sample with a suitable solvent to a concentration that falls within the linear range of the ICP-AES instrument. The dilution factor must be accurately recorded.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

ICP-AES Analysis: Analyze the standard solutions to generate a calibration curve. Subsequently, analyze the diluted sample solution to determine the concentration of either potassium or antimony.

-

Calculation: The original concentration in the saturated solution is calculated by multiplying the measured concentration by the dilution factor. This will give the molar solubility, which can be converted to other units as needed.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for assessing the solubility of this compound in an organic solvent.

Caption: Logical workflow for the experimental determination of this compound solubility.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not extensively documented in readily accessible literature, its importance in various chemical applications necessitates a clear understanding of this property. This guide provides researchers with the fundamental knowledge and detailed experimental protocols required to accurately determine the solubility of KSbF₆ in their specific systems. By following these standardized methods, the scientific community can begin to build a comprehensive and comparable dataset, fostering further innovation and application of this versatile compound.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Potassium Hexafluoroantimonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium hexafluoroantimonate (KSbF₆) is an inorganic compound with applications in various fields, including as a photoinitiator in polymerization processes. Understanding its thermal stability and decomposition characteristics is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the current understanding of the thermal behavior of this compound. Due to a notable scarcity of detailed experimental studies in publicly available literature, this guide combines established physical properties with generalized experimental protocols for thermal analysis and a theoretical decomposition pathway based on the behavior of analogous compounds.

Introduction

This compound, with the chemical formula KSbF₆, is a white crystalline powder.[1][2] It is recognized for its role as a cationic photoinitiator and its use in the synthesis of other chemical compounds.[2] The thermal behavior of such materials is a critical parameter that dictates their operational limits and potential hazards. This guide aims to consolidate the available information on the thermal stability and decomposition of KSbF₆ and to provide standardized methodologies for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily sourced from chemical suppliers and databases.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | KSbF₆ | [1][2] |

| Molecular Weight | 274.85 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 846 °C | [3][5] |

| Boiling Point | 1505 °C | [3][5] |

| Solubility | Soluble in water | [5] |

Thermal Stability and Decomposition Analysis

Experimental Protocols

The thermal stability of KSbF₆ would be investigated using TGA and DSC. The following are detailed, generalized experimental protocols for these analyses.

3.1.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

A small sample of this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., platinum or alumina).

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature to a temperature above its expected decomposition point (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to identify the onset of decomposition and the temperatures of maximum decomposition rates.

-

3.1.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.

-

The analysis is performed under a controlled atmosphere of an inert gas (e.g., nitrogen).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The resulting DSC curve is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

-

Expected Thermal Behavior

Based on its high melting point of 846 °C, this compound is expected to be thermally stable at lower temperatures. Significant decomposition is not anticipated to occur until temperatures approaching or exceeding its melting point are reached.

Table 2: Hypothetical Thermal Decomposition Data for this compound

| Analysis Type | Parameter | Expected Observation |

| TGA | Onset of Decomposition (Tonset) | Expected to be high, likely > 800 °C |

| Temperature of Max. Decomposition Rate (Tmax) | Expected to be above the melting point | |

| Mass Loss (%) | Dependent on the final decomposition products | |

| DSC | Melting (Endotherm) | Sharp endothermic peak at approximately 846 °C |

| Decomposition | Likely an endothermic or exothermic event following melting |

Decomposition Pathway

The precise mechanism and products of the thermal decomposition of this compound have not been detailed in the available literature. However, a plausible decomposition pathway can be proposed based on the chemistry of similar inorganic fluoride (B91410) compounds. The decomposition is likely to proceed via the liberation of antimony pentafluoride (SbF₅) gas, leaving behind potassium fluoride (KF) as a solid residue.

The following diagram illustrates this hypothetical decomposition pathway.

Caption: Hypothetical thermal decomposition of KSbF₆.

This proposed pathway is a simplification and would require experimental verification, for instance, through analysis of the evolved gases by mass spectrometry or Fourier-transform infrared spectroscopy coupled with a TGA instrument.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis of this compound is depicted in the following workflow diagram.

Caption: Workflow for thermal analysis of KSbF₆.

Conclusion

This compound is a high-melting-point solid, suggesting significant thermal stability. While specific experimental data on its decomposition is lacking in the public domain, this guide provides a framework for its thermal analysis based on established techniques and theoretical considerations. For professionals working with this compound, it is recommended that experimental thermal analysis be conducted to ascertain its precise decomposition profile under their specific process conditions. The protocols and hypothetical pathways presented herein serve as a valuable starting point for such investigations.

References

Audience: Researchers, scientists, and drug development professionals.

An In-Depth Technical Guide to the Molecular Geometry of the Hexafluoroantimonate Anion (SbF₆⁻)

Introduction

The hexafluoroantimonate anion, SbF₆⁻, is a chemical species of significant interest in inorganic and physical chemistry. Comprising a central antimony atom covalently bonded to six fluorine atoms, it is renowned for its exceptional stability and its status as a weakly coordinating, or non-coordinating, anion.[1] This property is pivotal to its role as the conjugate base of fluoroantimonic acid (HSbF₆), the strongest known superacid.[2][3] The stability of the SbF₆⁻ anion is a direct consequence of its highly symmetric molecular geometry, which effectively delocalizes the negative charge.[4][5] This guide provides a detailed examination of the molecular geometry, experimental determination, and chemical context of the hexafluoroantimonate anion.

Molecular Geometry and Electronic Structure

The three-dimensional arrangement of the hexafluoroantimonate anion is a direct consequence of its electronic structure, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.

-

Central Atom: Antimony (Sb), in a +5 oxidation state.

-

Ligands: Six fluorine (F) atoms.

-

Valence Electrons: Antimony contributes 5 valence electrons, each of the six fluorine atoms contributes 7, and there is an additional electron for the -1 charge, totaling (5 + 6*7 + 1) = 48 valence electrons.

-

Lewis Structure and VSEPR: The Lewis structure shows the central antimony atom forming single bonds with six fluorine atoms. With six bonding pairs and zero lone pairs of electrons around the central Sb atom, VSEPR theory predicts a highly symmetrical octahedral geometry to minimize electron-pair repulsion.[6][7]

-

Hybridization: The hybridization of the central antimony atom is described as sp³d², involving one s, three p, and two d orbitals to form six equivalent hybrid orbitals that accommodate the six Sb-F sigma bonds.

This octahedral arrangement results in a nonpolar ion, as the individual polarities of the Sb-F bonds cancel each other out due to the molecule's perfect symmetry.[6]

Quantitative Geometric Data

The precise bond lengths and angles of the SbF₆⁻ anion have been determined through experimental techniques, primarily X-ray crystallography on its various salts. The high symmetry of the ion means that all Sb-F bond lengths and all adjacent F-Sb-F bond angles are identical.

| Parameter | Value | Description |

| Molecular Geometry | Octahedral | Central Sb atom with six F atoms at the vertices. |

| Point Group | Oₕ | Represents the high degree of symmetry. |

| Sb-F Bond Length | ~199 pm | The distance between the Sb and F atomic nuclei.[6] |

| F-Sb-F Bond Angle | 90° | The angle between any two adjacent Sb-F bonds.[6][8] |

Experimental Determination of Molecular Geometry

The definitive method for determining the precise atomic arrangement in crystalline solids, including salts of the hexafluoroantimonate anion, is Single-Crystal X-ray Crystallography .[3][9] This technique provides an atomic-resolution three-dimensional map of the electron density within the crystal, from which atomic positions, bond lengths, and bond angles can be derived with high precision.[10]

Experimental Protocol: Single-Crystal X-ray Crystallography

The following protocol outlines the generalized steps for determining a crystal structure containing the SbF₆⁻ anion.[9][11]

-

Crystal Growth and Selection:

-

High-quality single crystals of a hexafluoroantimonate salt are grown from a suitable solvent via methods like slow evaporation, slow cooling, or vapor diffusion.[12]

-

A suitable crystal (typically <0.5 mm in all dimensions, without cracks or defects) is selected under a microscope and mounted on a goniometer head.

-

-

Data Collection:

-

The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[10]

-

The crystal is irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of reflections.[9]

-

The crystal is rotated, and tens of thousands of reflection intensities are measured by a detector at various crystal orientations. This process generates a unique diffraction pattern.[9][10]

-

-

Structure Solution and Refinement:

-

The collected intensity data is processed. Corrections are applied for factors like absorption and polarization.

-

The unit cell dimensions and crystal system are determined from the geometry of the diffraction pattern.[11]

-

The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

An atomic model is built into the electron density map. The positions and displacement parameters of the atoms (Sb, F, and the counter-ion) are refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[11]

-

The final refined structure provides precise coordinates for each atom, from which the bond lengths and angles in the SbF₆⁻ anion are calculated.

-

Caption: Workflow for determining molecular geometry via X-ray crystallography.

Chemical Context: Formation in Superacids

The hexafluoroantimonate anion is most famously encountered as the anionic component of fluoroantimonic acid. This superacid is formed by mixing hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅).[2] In this reaction, SbF₅ acts as a powerful Lewis acid, abstracting a fluoride ion (F⁻) from HF. The resulting SbF₆⁻ anion is exceptionally stable and a very weak base, which leaves the proton effectively "naked" and accounts for the system's extreme acidity.[1][3]

The reaction proceeds as follows:

2HF + SbF₅ → H₂F⁺ + SbF₆⁻

The proton is actually solvated by hydrogen fluoride, forming the fluoronium ion (H₂F⁺). The key to the superacidity is the formation of the stable, non-coordinating hexafluoroantimonate anion.

Caption: Formation of the SbF₆⁻ anion in fluoroantimonic acid.

Conclusion

The hexafluoroantimonate anion (SbF₆⁻) possesses a highly symmetrical octahedral geometry, characterized by F-Sb-F bond angles of 90° and Sb-F bond lengths of approximately 199 pm. This structure, confirmed by single-crystal X-ray crystallography, is responsible for the anion's remarkable stability and its role as a weakly coordinating species. Its formation from the potent Lewis acid SbF₅ is fundamental to the creation of superacids, enabling chemical transformations and the study of reactive intermediates that are otherwise impossible. A thorough understanding of its geometry and properties is therefore essential for researchers in synthetic chemistry, materials science, and related fields.

References

- 1. Antimony pentafluoride - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Fluoroantimonic_acid [chemeurope.com]

- 4. quora.com [quora.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Page loading... [guidechem.com]

- 7. reddit.com [reddit.com]

- 8. Solved: antimony pentafluoride, sbf5, reacts with xef4 and xef6 to form ionic compounds, xef3 sbf6 [Chemistry] [gauthmath.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. yorku.ca [yorku.ca]

- 12. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

Unveiling the Genesis of a Key Reagent: The Early Studies and Discovery of Potassium Hexafluoroantimonate

A deep dive into the foundational research of potassium hexafluoroantimonate (KSbF₆), this technical guide illuminates the pioneering synthetic routes and initial characterizations of this crucial compound. Primarily drawing from the seminal 1906 work of Otto Ruff, this paper provides researchers, scientists, and drug development professionals with a historical and technical perspective on the origins of a reagent that continues to be significant in modern chemistry.

This compound, a white, crystalline solid, has found extensive application in various fields, including as a photoinitiator in cationic polymerization, as a component in non-aqueous batteries, and in the synthesis of other hexafluoroantimonate salts. Its journey from a laboratory curiosity to a valuable chemical commodity began in the early 20th century, a period of fervent exploration in fluorine chemistry.

The Pioneering Synthesis by Otto Ruff (1906)

The first documented synthesis of this compound is attributed to the German chemist Otto Ruff, a trailblazer in the field of fluorine chemistry. In his 1906 publication in the prestigious journal Berichte der deutschen chemischen Gesellschaft, Ruff detailed the reaction of antimony pentafluoride (SbF₅) with a potassium halide. While modern syntheses often employ different starting materials, Ruff's initial approach laid the groundwork for the preparation of this important salt.

Experimental Protocol: Ruff's Synthesis of this compound

The following protocol is an interpretation of the experimental description provided in Ruff's 1906 publication. It is important to note that the equipment and analytical techniques available at the time were rudimentary compared to modern standards.

Materials:

-

Antimony pentafluoride (SbF₅)

-

Potassium chloride (KCl)

-

Anhydrous hydrogen fluoride (B91410) (HF) as a solvent (inferred from Ruff's other works on fluorine chemistry)

Procedure:

-

A solution of antimony pentafluoride in anhydrous hydrogen fluoride was carefully prepared in a platinum or copper vessel, as these materials were known to be resistant to the corrosive nature of HF.

-

To this solution, a stoichiometric amount of finely powdered potassium chloride was gradually added.

-

The reaction mixture was likely stirred or agitated to ensure complete reaction.

-

The precipitation of a white solid, this compound, was observed.

-

The solid product was then isolated by filtration.

-

The collected precipitate was washed with a small amount of anhydrous hydrogen fluoride to remove any unreacted starting materials or by-products.

-

The final product was dried under vacuum to remove any residual solvent.

Early Characterization and Quantitative Data

In his 1906 paper, Ruff and his colleagues would have performed the characterization of the newly synthesized compound using the analytical methods of the era. This likely included elemental analysis to determine the empirical formula and observation of its physical properties.

| Property | Reported Value (Modern Data) |

| Chemical Formula | KSbF₆ |

| Molar Mass | 274.85 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 846 °C |

| Boiling Point | 1505 °C |

| Solubility in Water | Soluble |

Note: The quantitative data presented in the table are modern, accepted values. The original 1906 paper would have contained the initial, experimentally determined values which may have differed slightly due to the limitations of the analytical techniques of the time.

Experimental and Logical Workflow

The synthesis of this compound as pioneered by Ruff can be visualized as a straightforward precipitation reaction. The logical flow of the experiment involves the careful handling of highly reactive and corrosive materials to achieve the desired product.

Caption: Workflow for the early synthesis of this compound.

Reaction Pathway

The underlying chemical transformation in Ruff's synthesis is a displacement reaction where the chloride ion from potassium chloride is replaced by the much larger and more stable hexafluoroantimonate anion.

Caption: Reaction pathway for the formation of this compound.

Conclusion

The early work of Otto Ruff in the synthesis and characterization of this compound marked a significant step in the development of fluorine chemistry. His methodologies, though rudimentary by today's standards, were foundational. This historical perspective not only provides an appreciation for the evolution of synthetic chemistry but also offers valuable insights into the fundamental properties of this important inorganic compound. The continued use and study of this compound in modern research is a testament to the enduring legacy of this early discovery.

Fundamental Reactivity of Potassium Hexafluoroantimonate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium hexafluoroantimonate (KSbF₆) is a versatile inorganic salt recognized for its role as a potent Lewis acid catalyst in a variety of organic transformations. Its reactivity is fundamentally centered on the non-nucleophilic and weakly coordinating nature of the hexafluoroantimonate (SbF₆⁻) anion. This unique characteristic allows for the stabilization of highly reactive cationic intermediates, thereby facilitating reactions that are otherwise challenging to achieve. This guide provides a comprehensive overview of the fundamental reactivity of this compound with key classes of nucleophiles—specifically those containing nitrogen, oxygen, and sulfur. It details the underlying reaction mechanisms, provides experimental protocols for significant transformations, and presents quantitative data to support the described reactivity.

The primary mode of action of this compound involves the generation of a highly electrophilic species through interaction with a substrate or another reagent. The SbF₆⁻ anion then serves as a stable counterion, preventing quenching of the reactive cation and allowing for subsequent reaction with a nucleophile. This principle is demonstrated in various applications, including cationic polymerizations and the formation of reactive onium ions for subsequent functionalization reactions. While direct catalysis of simple nucleophilic substitution or addition reactions by KSbF₆ is not extensively documented, its role in enabling such reactions through the generation of potent electrophiles is a key theme.

Core Principles of Reactivity

The reactivity of this compound is dominated by the properties of the hexafluoroantimonate anion (SbF₆⁻). This anion is a large, highly symmetric, and weakly coordinating species.[1][2] Its low nucleophilicity and inability to form strong coordinate bonds are crucial to its function.[1]

When introduced into a reaction, KSbF₆ can participate in several ways:

-

Lewis Acid Catalysis: The antimony(V) center in SbF₆⁻, although formally coordinatively saturated, can exhibit Lewis acidity, particularly in the presence of strong electrophiles or under conditions that can lead to the dissociation of a fluoride (B91410) ion to form the even more Lewis acidic SbF₅. This Lewis acidity allows it to activate substrates, making them more susceptible to nucleophilic attack.

-

Anion Exchange: In many applications, the hexafluoroantimonate anion is introduced via an anion exchange reaction to replace a more nucleophilic or coordinating anion, thereby generating a more reactive cationic species.

-

Stabilization of Cationic Intermediates: The primary role of the SbF₆⁻ anion is to stabilize carbocations and other cationic intermediates formed during a reaction.[1][2] Its large size and diffuse negative charge prevent tight ion pairing and allow the cation to remain highly reactive.

A general schematic for the Lewis acid-catalyzed activation of a substrate (E-LG, where E is an electrophilic center and LG is a leaving group) by a hexafluoroantimonate salt, followed by nucleophilic attack (Nu⁻), is depicted below.

Reactivity with Oxygen Nucleophiles

The interaction of this compound with oxygen-containing nucleophiles is most prominently observed in the context of cationic polymerization and in the generation of reactive electrophiles for subsequent reactions.

Electro-initiated Cationic Polymerization of Vinyl Ethers

This compound serves as an effective initiating species in the electrochemically-induced cationic polymerization of vinyl ether monomers.[2] In this process, an applied voltage initiates the formation of a cationic species from the monomer, with the SbF₆⁻ anion acting as the non-nucleophilic counterion that allows the cationic polymerization to propagate.

Experimental Protocol: Electro-initiated Polymerization of a Vinyl Ether [2]

-

Materials: A vinyl ether monomer (e.g., tri(ethylene glycol) divinyl ether), this compound (KSbF₆), and an appropriate solvent.

-

Apparatus: An electrochemical cell with two electrodes.

-

Procedure:

-

A solution of the vinyl ether monomer and KSbF₆ is prepared.

-

The solution is placed in the electrochemical cell.

-

A constant voltage is applied across the electrodes to initiate polymerization.

-

The progress of the polymerization can be monitored in real-time using techniques such as Fourier-transform near-infrared (FT-NIR) spectroscopy.[2]

-

The resulting polymer is isolated and characterized.

-

Quantitative Data: The rate of polymerization can be controlled by adjusting the applied voltage.[2] High monomer to polymer conversion rates can be achieved under optimized conditions.[2]

Generation of O-(Trifluoromethyl)dibenzofuranium Hexafluoroantimonate for O-Trifluoromethylation

While not a direct reaction with KSbF₆, the hexafluoroantimonate anion is crucial in the synthesis and application of highly reactive O-(trifluoromethyl)dibenzofuranium salts. These salts are potent electrophilic trifluoromethylating agents for oxygen nucleophiles like alcohols and phenols.[3] The in-situ generation of these reagents often involves a precursor diazonium salt with a hexafluoroantimonate counterion.[3]

Reaction Scheme:

Table 1: O-Trifluoromethylation of Alcohols and Phenols [3]

| Substrate (Nucleophile) | Product | Yield (%) |

| 2-Phenylethanol | PhCH₂CH₂OCF₃ | 80 |

| 1-Decanol | n-C₁₀H₂₁OCF₃ | 75 |

| Phenol | PhOCF₃ | 65 |

Reactivity with Nitrogen Nucleophiles

Similar to oxygen nucleophiles, the reactivity of this compound with nitrogen-containing compounds is primarily observed in reactions where the SbF₆⁻ anion stabilizes a reactive cationic species that then reacts with the nitrogen nucleophile.

N-Trifluoromethylation using O-(Trifluoromethyl)dibenzofuranium Hexafluoroantimonate

The same O-(trifluoromethyl)dibenzofuranium hexafluoroantimonate reagent used for O-trifluoromethylation can also be employed for the N-trifluoromethylation of amines, anilines, and pyridines.[3] The non-nucleophilic nature of the SbF₆⁻ anion is critical for the stability and reactivity of the trifluoromethylating agent.

Experimental Protocol: N-Trifluoromethylation of an Amine [3]

-

Reagents: The photochemically prepared O-(trifluoromethyl)dibenzofuranium hexafluoroantimonate, the amine substrate, and a non-nucleophilic base (e.g., 2-chloropyridine) in a suitable solvent like dichloromethane.

-

Procedure:

-

The amine and the base are added to a solution of the O-(trifluoromethyl)dibenzofuranium hexafluoroantimonate at low temperature.

-

The reaction mixture is stirred until completion.

-

The product is isolated and purified using standard techniques.

-

Table 2: N-Trifluoromethylation of Amines and Anilines [3]

| Substrate (Nucleophile) | Product | Yield (%) |

| Dibenzylamine | (PhCH₂)₂NCF₃ | 90 |

| Aniline | PhNHCF₃ | 72 |

| 4-Nitroaniline | 4-NO₂C₆H₄NHCF₃ | 58 |

Reactivity with Sulfur Nucleophiles

The reactivity of this compound with sulfur nucleophiles is less documented in the context of direct catalysis. However, the principles of Lewis acid activation and stabilization of cationic intermediates are expected to apply. For instance, hexafluoroantimonate salts can be used to generate sulfonium (B1226848) salts, which are themselves useful alkylating agents.

While specific examples directly employing KSbF₆ as a catalyst for reactions with simple thiols or thioethers are scarce in the reviewed literature, the generation of sulfonium salts via reaction with a suitable electrophile in the presence of a hexafluoroantimonate salt is a plausible pathway.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[4]

-

Handling: Work in a well-ventilated area, preferably under a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Incompatibilities: It can react violently with strong acids and reducing agents.[4]

Conclusion

The fundamental reactivity of this compound with nucleophiles is primarily indirect, functioning as a Lewis acid catalyst and a source of the non-nucleophilic, weakly coordinating hexafluoroantimonate anion. This anion excels at stabilizing highly reactive cationic intermediates, thereby enabling a range of synthetic transformations that are otherwise difficult to achieve. While direct catalytic applications with simple nucleophiles are not extensively reported, its role in facilitating reactions such as cationic polymerization and the generation of potent electrophilic reagents for O- and N-functionalization is well-established. Future research may further elucidate the direct catalytic potential of this compound in a broader array of reactions involving nitrogen, oxygen, and sulfur nucleophiles.

References

The Lewis Acidity of Potassium Hexafluoroantimonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Lewis acidity of potassium hexafluoroantimonate (KSbF₆), a versatile and powerful reagent in modern chemistry. The document outlines the theoretical underpinnings of its acidic character, quantitative measures of its strength, experimental protocols for its characterization, and its applications in catalysis and synthesis.

Introduction to Lewis Acidity and this compound

A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base to form a Lewis adduct. This fundamental concept is central to understanding a vast range of chemical reactions. The strength of a Lewis acid is its thermodynamic tendency to form such an adduct.

This compound (KSbF₆) is an inorganic salt that is widely recognized for its strong Lewis acidic properties.[1] It is a white to off-white crystalline powder with a high melting point of 846 °C.[2][3][4] Its utility spans various fields, including catalysis in organic synthesis, the preparation of organofluorine compounds, and as a component in photoinitiator systems.[1]

The Lewis acidity of KSbF₆ is not derived from the potassium cation (K⁺), which is a relatively weak Lewis acid, but from the electronic structure of the hexafluoroantimonate anion ([SbF₆]⁻). The central antimony atom in the [SbF₆]⁻ anion is in a +5 oxidation state and is highly electron-deficient, making it a powerful electron-pair acceptor. This inherent Lewis acidity is a direct consequence of the properties of its parent compound, antimony pentafluoride (SbF₅), one of the strongest known Lewis acids.[5] SbF₅ exhibits an exceptionally high affinity for fluoride (B91410) ions, a key measure of Lewis acidity.[5][6] The resulting [SbF₆]⁻ anion is a very stable and weakly coordinating anion, which is crucial for its role in stabilizing reactive cationic species in various chemical transformations.[5]

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified using various experimental and computational methods. Two of the most common metrics are the Gutmann-Beckett Acceptor Number (AN) and the Fluoride Ion Affinity (FIA).

The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used experimental technique to evaluate the Lewis acidity of a substance by probing its interaction with a Lewis base, typically triethylphosphine (B1216732) oxide (Et₃PO).[7][8][9] The interaction of the Lewis acid with the oxygen atom of Et₃PO leads to a deshielding of the adjacent phosphorus atom, which can be measured as a downfield shift in the ³¹P NMR spectrum.[7][8] This chemical shift is then used to calculate the Acceptor Number (AN), a dimensionless quantity that reflects the Lewis acidity.[7]

Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Selected Solvents and Lewis Acids

| Compound | δ(³¹P) of Et₃PO (ppm) | Acceptor Number (AN) | Reference |

| Hexane (B92381) | 41.0 | 0 | [7] |

| Acetone | 47.4 | 14.1 | [8] |

| Dichloromethane | 52.1 | 24.5 | [8] |

| Water | 64.4 | 51.7 | [8] |

| Antimony Pentachloride (SbCl₅) | 86.1 | 100 | [7] |

| Boron Trifluoride (BF₃) | - | 89 | [7] |

| Boron Trichloride (BCl₃) | - | 106 | [8] |

| Boron Tribromide (BBr₃) | - | 109 | [8] |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | - | 82 | [7] |

Note: The Acceptor Number is calculated using the formula: AN = 2.21 × (δ_sample − 41.0).[7]

Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a thermodynamic measure of the Lewis acidity of a compound in the gas phase, defined as the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride ion. A higher FIA value indicates stronger Lewis acidity. This metric is particularly relevant for fluoro-containing Lewis acids like those based on antimony.

The direct experimental determination of FIA values can be challenging.[10][11] However, they can be estimated with considerable accuracy using theoretical calculations based on methods such as the Born-Fajans-Haber cycle.[10][11] The FIA of antimony pentafluoride (SbF₅) is among the highest measured for any neutral Lewis acid, underscoring the powerful electrophilic nature of the antimony center.

Table 2: Gas-Phase Fluoride Ion Affinities (FIA) for Selected Lewis Acids

| Lewis Acid | Fluoride Ion Affinity (FIA) (kJ mol⁻¹) | Reference |

| Antimony Pentafluoride (SbF₅) | 493 | [6] |

| Arsenic Pentafluoride (AsF₅) | - | - |

| Boron Trifluoride (BF₃) | - | - |

| Aluminum Tris(bis(pentafluorophenyl)amide) (Al[N(C₆F₅)₂]₃) | 555 | [6] |

Experimental Protocols

Determination of Lewis Acidity via the Gutmann-Beckett Method

This protocol outlines the general procedure for determining the Acceptor Number of a Lewis acid using ³¹P NMR spectroscopy.

Materials:

-

Lewis acid sample

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, weakly Lewis acidic solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

NMR tubes

-

Gas-tight syringes and standard Schlenk line equipment for handling air- and moisture-sensitive reagents

Procedure:

-

Sample Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of Et₃PO in the chosen anhydrous solvent. The concentration is typically in the range of 0.05 to 0.1 M.

-

Reference Spectrum: Record the ³¹P NMR spectrum of the Et₃PO stock solution. The chemical shift of the free Et₃PO serves as the reference value (δ_ref).

-

Lewis Acid Adduct Formation: To a known volume of the Et₃PO stock solution in an NMR tube, add a stoichiometric equivalent of the Lewis acid under investigation. Ensure thorough mixing.

-

NMR Measurement: Acquire the ³¹P NMR spectrum of the mixture. The new chemical shift (δ_sample) corresponds to the Et₃PO-Lewis acid adduct.

-

Calculation of Acceptor Number: Calculate the Acceptor Number (AN) using the following formula: AN = 2.21 × (δ_sample - δ_ref_hexane) where δ_ref_hexane is the chemical shift of Et₃PO in hexane (41.0 ppm).[7]

Workflow Diagram:

Caption: Workflow for determining the Gutmann-Beckett Acceptor Number.

Theoretical Calculation of Fluoride Ion Affinity

The following outlines the conceptual workflow for calculating the gas-phase Fluoride Ion Affinity (FIA) of a Lewis acid using quantum chemical methods.

Methodology:

-

Computational Model: Define the molecular structures of the Lewis acid (LA) and the corresponding fluoro-adduct ([LA-F]⁻).

-

Geometry Optimization: Perform geometry optimizations for both species using a suitable level of theory, such as Density Functional Theory (DFT) with an appropriate basis set.

-

Frequency Calculation: Conduct frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation: Calculate the electronic energies of the optimized structures.

-

FIA Calculation: The Fluoride Ion Affinity is calculated as the negative of the enthalpy change (ΔH) for the reaction: LA + F⁻ → [LA-F]⁻. ΔH = H([LA-F]⁻) - [H(LA) + H(F⁻)] FIA = -ΔH

Logical Diagram for FIA Calculation:

Caption: Computational workflow for determining Fluoride Ion Affinity.

Applications in Chemical Synthesis

The potent Lewis acidity of the hexafluoroantimonate anion makes KSbF₆ a valuable tool in promoting a variety of chemical reactions, particularly those involving cationic intermediates.

Role as a Co-catalyst in Gold-Catalyzed Cyclizations

In modern organic synthesis, gold(I) complexes are powerful catalysts for the activation of alkynes towards nucleophilic attack. The counter-anion of the gold(I) catalyst plays a crucial role in modulating its reactivity and selectivity. Weakly coordinating anions, such as hexafluoroantimonate, are often employed to generate highly electrophilic and catalytically active "cationic" gold species.

For instance, in the gold(I)-catalyzed cyclization of o-alkynylbenzyl alcohols to form 1H-isochromenes, a gold(I) catalyst with a hexafluoroantimonate counter-anion can facilitate the desired 6-endo-dig cyclization pathway.[12] The weakly coordinating nature of the [SbF₆]⁻ anion prevents it from strongly binding to the gold center, thereby maintaining the high Lewis acidity of the catalyst. This allows for efficient activation of the alkyne, followed by intramolecular attack by the hydroxyl group. The [SbF₆]⁻ anion then serves to stabilize the resulting carbocationic intermediate, guiding the reaction towards the desired product.

Signaling Pathway Diagram:

Caption: Role of [SbF₆]⁻ in a gold-catalyzed cyclization reaction.

Use as a Photoinitiator

This compound is also utilized in photopolymerization reactions as a photoinitiator or as part of a photoinitiator system. Upon exposure to ultraviolet (UV) light, certain organic molecules, known as photosensitizers, can be excited to a higher energy state. In the presence of KSbF₆, an electron transfer can occur from the excited photosensitizer to the hexafluoroantimonate anion. This process can lead to the fragmentation of the photosensitizer and the generation of a strong Brønsted acid (H⁺). This photogenerated acid can then initiate cationic polymerization of monomers such as epoxides, vinyl ethers, and styrenes. The non-nucleophilic and thermally stable nature of the [SbF₆]⁻ anion is advantageous in these systems, as it does not terminate the growing polymer chain.

Conclusion

This compound is a powerful and versatile Lewis acid whose utility is derived from the exceptional stability and weakly coordinating nature of the hexafluoroantimonate anion. Its Lewis acidity, rooted in the high fluoride ion affinity of antimony pentafluoride, can be assessed through experimental methods like the Gutmann-Beckett technique and quantified by theoretical calculations of its FIA. The unique properties of KSbF₆ have established it as an important reagent in catalysis, enabling the synthesis of complex organic molecules, and in materials science as a component of advanced photoinitiator systems. A thorough understanding of its Lewis acidic character is paramount for its effective application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. This compound(V) 99 16893-92-8 [sigmaaldrich.com]

- 4. 16893-92-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Antimony pentafluoride - Wikipedia [en.wikipedia.org]

- 6. The Lewis superacid Al[N(C6F5)2]3 and its higher homolog Ga[N(C6F5)2]3 – structural features, theoretical investigation and reactions of a metal amide with higher fluoride ion affinity than SbF5 - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 8. magritek.com [magritek.com]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. Estimation of enthalpy data for reactions involving gas phase ions utilizing lattice potential energies: fluoride ion affinities (FIA) and pF- values of mSbF5(l) and mSbF5(g) (m = 1, 2, 3), AsF5(g), AsF5.SO2(c). Standard enthalpies of formation: Delta(f)H degrees (SbmF5m+1)(-),g) (m = 1, 2, 3), Delta(f)H degrees (AsF6(-),g), and Delta(f)H degrees (NF4+,g) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Potassium Hexafluoroantimonate and its Onium Salt Derivatives as Initiators in Cationic Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing potassium hexafluoroantimonate (KSbF₆) and onium salts containing the hexafluoroantimonate anion as initiators in cationic polymerization. The content is divided into two main applications: electro-initiated polymerization using this compound and photo-initiated polymerization using onium salt hexafluoroantimonates.

Electro-initiated Cationic Polymerization with this compound

This compound (KSbF₆) serves as an effective initiating species for the electrochemically-induced cationic polymerization of vinyl ether monomers. This technique offers a controlled polymerization process where the reaction rate can be modulated by the applied voltage.

Mechanism of Initiation

In electro-initiated cationic polymerization, the application of an electric potential to a solution containing the monomer and this compound leads to the generation of cationic species that initiate the polymerization of vinyl ethers. The hexafluoroantimonate anion (SbF₆⁻) is a non-nucleophilic counterion, which is crucial for preventing premature termination of the growing polymer chains.

Experimental Data

| Monomer | Initiator System | Applied Voltage (V) | Monomer Conversion (%) | Polymer Properties | Reference |

| Vinyl Ether | This compound (KSbF₆) | Variable | High | Thermally stable polymer | [1] |

Experimental Workflow: Electro-initiated Polymerization

Caption: Workflow for Electro-initiated Cationic Polymerization.

Protocol: Electro-initiated Cationic Polymerization of Vinyl Ethers

Materials:

-

Vinyl ether monomer (e.g., isobutyl vinyl ether)

-

This compound (KSbF₆)

-

Anhydrous solvent (e.g., dichloromethane)

-

Electrochemical cell with two electrodes

-

Potentiostat/Galvanostat

-

Real-Time Fourier Transform Near-Infrared (FT-NIR) spectrometer

-

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FT-IR) spectrometer

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Preparation of the Polymerization Solution:

-

In a glovebox or under an inert atmosphere, dissolve the desired concentration of this compound in the anhydrous solvent.

-

Add the vinyl ether monomer to the solution and stir until homogeneous.

-

-

Electrochemical Setup:

-

Assemble the electrochemical cell with the working and counter electrodes.

-

Transfer the polymerization solution to the electrochemical cell.

-

-

Initiation and Polymerization:

-

Connect the electrodes to the potentiostat/galvanostat.

-

Apply a constant voltage to initiate the polymerization. The reaction rate can be controlled by adjusting the applied voltage.

-

-

Real-Time Monitoring:

-

Use an FT-NIR spectrometer with a fiber optic probe immersed in the reaction mixture to monitor the disappearance of the monomer vinyl group peak in real-time.

-

-

Termination:

-

After the desired monomer conversion is reached or the reaction ceases, turn off the applied voltage.

-

Quench the reaction by adding a small amount of a suitable terminating agent, such as methanol.

-

-

Polymer Isolation and Characterization:

-

Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

-

Filter and dry the polymer under vacuum.

-

Characterize the polymer structure using ATR-FT-IR spectroscopy.

-

Analyze the thermal stability of the polymer using TGA.

-

Photo-initiated Cationic Polymerization with Onium Hexafluoroantimonates

Onium salts, such as diaryliodonium and triarylsulfonium salts, containing the hexafluoroantimonate anion are highly efficient photoinitiators for the cationic polymerization of various monomers, including epoxides and vinyl ethers. Upon exposure to UV radiation, these salts generate a strong acid that initiates polymerization.

Mechanism of Photoinitiation

The photoinitiation process involves the absorption of a photon by the onium salt, leading to its electronic excitation. The excited onium salt can then undergo homolytic or heterolytic cleavage, generating radical cations and ultimately a strong Brønsted acid (HSbF₆). This acid then protonates the monomer, initiating the cationic polymerization.

Signaling Pathway: Photo-initiation of Cationic Polymerization

Caption: Photo-initiation Pathway for Cationic Polymerization.

Experimental Data

Table 1: Photopolymerization of Cyclohexene (B86901) Oxide (CHO)

| Photoinitiator | Concentration (mol L⁻¹) | Irradiation Time (min) | Monomer Conversion (%) | Polymer Mn ( g/mol ) | Reference |

| Diphenyliodonium (B167342) hexafluoroantimonate | 5 x 10⁻³ | 60 | High | - | [2][3] |

| Phenacyl benzoylpyridinium hexafluoroantimonate | 5 x 10⁻³ | 60 | High | - | [3] |

Table 2: Photopolymerization of Epoxides with Diaryliodonium Hexafluoroantimonate

| Monomer | Photoinitiator System | Light Intensity (mW/cm²) | Isothermal Temp (°C) | Monomer Conversion (%) | Reference |

| Cycloaliphatic diepoxide (CADE) | Diaryliodonium salt | 35 | 25 - 100 | High | [4] |

| Cycloaliphatic diepoxide (CADE) + DETX | Diaryliodonium salt | 35 | 25 - 100 | Higher than without sensitizer | [4] |

Protocols

Materials:

-

Monomer (e.g., cyclohexene oxide, cycloaliphatic diepoxide, or vinyl ether)

-

Onium salt photoinitiator (e.g., diphenyliodonium hexafluoroantimonate)

-

Photosensitizer (optional, e.g., 2,4-diethylthioxanthone - DETX)

-

Dark glass vials

Procedure:

-

In a dark glass vial to prevent premature polymerization, dissolve the onium salt photoinitiator in the monomer.

-

If using a photosensitizer, add it to the mixture and stir until a homogeneous solution is obtained.

-

The formulations should be stored in the dark until use.

Materials and Equipment:

-

Photopolymerizable formulation

-

FT-IR spectrometer with a horizontal adapter or ATR accessory

-

UV-LED light source (e.g., 365 nm)

-

KBr plates or ATR crystal

Procedure:

-

Place a small drop of the photopolymerizable formulation between two KBr plates or directly onto the ATR crystal.[1]

-

Place the sample in the FT-IR spectrometer.

-

Begin recording FT-IR spectra.

-

After a short delay (e.g., 10 seconds) to establish a baseline, turn on the UV-LED to initiate polymerization.[1]

-

Continuously record spectra for a set duration (e.g., 800 seconds) to monitor the decrease in the characteristic monomer peak area (e.g., ~1620 cm⁻¹ for vinyl groups).[1]

-

Calculate the degree of conversion using the following equation:

-

Conversion (%) = [(A₀ - Aₜ) / A₀] * 100

-

Where A₀ is the initial peak area of the functional group and Aₜ is the peak area at time t.

-

Materials and Equipment:

-

Photopolymerizable formulation

-

Photo-DSC instrument with a UV light source

-

Aluminum DSC pans

Procedure:

-

Accurately weigh a small amount of the photopolymerizable formulation (e.g., 2-5 mg) into an aluminum DSC pan.

-

Place the pan in the Photo-DSC cell.

-

Equilibrate the sample at the desired isothermal temperature (e.g., 25 °C).

-

Expose the sample to UV light of a specific intensity and record the heat flow as a function of time.

-

The area under the exothermic peak corresponds to the enthalpy of polymerization, which can be used to determine the extent of the reaction.

-

The rate of polymerization can be determined from the heat flow curve.[4]

References

Application Notes: Potassium Hexafluoroantimonate (KSbF₆) as a Supporting Electrolyte in Non-Aqueous Batteries

References

- 1. Antimony-based materials as promising anodes for rechargeable lithium-ion and sodium-ion batteries - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Developing better ester- and ether-based electrolytes for potassium-ion batteries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06537D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Electrolyte Design Strategies for Non-Aqueous High-Voltage Potassium-Based Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tycorun.com [tycorun.com]

- 12. Fundamental Understanding and Research Progress on the Interfacial Behaviors for Potassium‐Ion Battery Anode - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application of Potassium Hexafluoroantimonate (KSbF₆) in Cationic Polymerization of Epoxides

Application Notes for Researchers, Scientists, and Drug Development Professionals

Potassium hexafluoroantimonate (KSbF₆) is a salt that serves as a source of the highly stable and non-nucleophilic hexafluoroantimonate anion (SbF₆⁻). In the realm of cationic polymerization, the nature of the counter-ion is critical. A non-nucleophilic counter-ion is essential to prevent premature termination of the growing polymer chain by anion recombination. The SbF₆⁻ anion is one of the least nucleophilic counter-ions available, making it ideal for facilitating cationic polymerization reactions, leading to high molecular weight polymers.

However, KSbF₆ itself is not a direct initiator for the cationic polymerization of epoxides. The potassium cation (K⁺) is not a Lewis acid and therefore cannot activate the epoxide monomer by coordinating to the oxygen atom to facilitate ring-opening. Initiation of cationic polymerization of epoxides requires the generation of a cationic species, such as a carbocation or a protonic acid, which can attack the epoxide ring.

Therefore, the application of KSbF₆ in this context is as a co-initiator or as a source of the stabilizing counter-ion in systems where a cationic initiator is generated in situ. For instance, in electrochemically-initiated polymerizations, KSbF₆ can provide the necessary counter-ion for the cationic species generated at the electrode.[1] In chemical initiation systems, KSbF₆ can be paired with a compound that can generate a carbocation, such as an alkyl halide in the presence of a halide abstractor, or with a proton source.

The following experimental protocol describes a hypothetical system for the cationic polymerization of an epoxide using KSbF₆ in conjunction with a carbocation generator, triphenylmethyl chloride (trityl chloride), which can form a stable trityl cation.

Hypothetical Experimental Protocol: Cationic Polymerization of Cyclohexene (B86901) Oxide

This protocol details the cationic ring-opening polymerization of cyclohexene oxide (CHO) initiated by the in situ formation of a triphenylmethyl carbocation, with KSbF₆ providing the non-nucleophilic counter-ion.

Materials:

-

Cyclohexene oxide (CHO), freshly distilled over CaH₂

-

This compound (KSbF₆), dried under vacuum at 100°C for 24 hours

-

Triphenylmethyl chloride (Trityl-Cl), recrystallized from a suitable solvent and dried

-

Dichloromethane (B109758) (DCM), anhydrous, distilled over CaH₂

-

Methanol (B129727), for quenching the polymerization

-

Nitrogen or Argon gas, high purity

-

Standard glassware for inert atmosphere chemistry (Schlenk line, septa, etc.)

Equipment:

-

Schlenk line or glovebox for maintaining an inert atmosphere

-

Magnetic stirrer with heating plate

-

Syringes and needles for transfer of reagents

-

Gel Permeation Chromatography (GPC) system for molecular weight analysis

-

FTIR spectrometer for monitoring monomer conversion

-

NMR spectrometer for structural characterization

Experimental Procedure:

-

Reactor Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under a stream of dry nitrogen.

-

Reagent Preparation:

-

In a glovebox or under a positive pressure of inert gas, 0.218 g (1.0 mmol) of KSbF₆ and 0.279 g (1.0 mmol) of triphenylmethyl chloride are weighed and added to the Schlenk flask.

-

40 mL of anhydrous dichloromethane is added to the flask via syringe. The mixture is stirred at room temperature to dissolve the reagents. The solubility of KSbF₆ may be limited, resulting in a suspension.

-

-

Initiation: The mixture is stirred for 1 hour at room temperature to facilitate the formation of the triphenylmethyl hexafluoroantimonate initiator. The equilibrium is expected to be driven by the precipitation of KCl, although this may be slow.

-

Polymerization:

-

10.0 g (102 mmol) of freshly distilled cyclohexene oxide is added to the initiator solution via syringe.

-

The reaction mixture is stirred at a constant temperature (e.g., 25°C). Samples are withdrawn periodically via syringe under inert atmosphere to monitor monomer conversion by FTIR (disappearance of the epoxide C-O-C stretching band around 850 cm⁻¹) and molecular weight evolution by GPC.

-

-

Termination: After the desired time or monomer conversion is reached, the polymerization is terminated by adding 10 mL of methanol.

-

Polymer Isolation: The polymer solution is precipitated into a large volume of cold methanol with vigorous stirring. The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at 40°C to a constant weight.

-